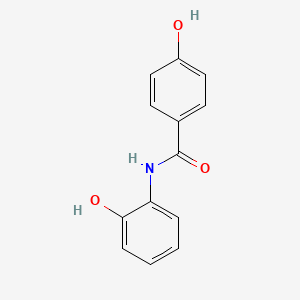![molecular formula C19H18O4S B14254975 4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) CAS No. 178810-20-3](/img/structure/B14254975.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is a complex organic compound that features a thiophene ring linked to two methylbenzene-1,3-diol units. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) typically involves the condensation of thiophene-2-carbaldehyde with 2-methylbenzene-1,3-diol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2-Methylbenzene-1,3-diol: A simpler analog with a single benzene ring.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is unique due to its complex structure, which combines the properties of thiophene and benzene derivatives. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
178810-20-3 |
|---|---|
Molecular Formula |
C19H18O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(2,4-dihydroxy-3-methylphenyl)-thiophen-2-ylmethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C19H18O4S/c1-10-14(20)7-5-12(18(10)22)17(16-4-3-9-24-16)13-6-8-15(21)11(2)19(13)23/h3-9,17,20-23H,1-2H3 |
InChI Key |
BRQOLSNNEBQOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(C2=C(C(=C(C=C2)O)C)O)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


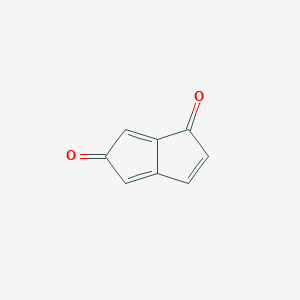
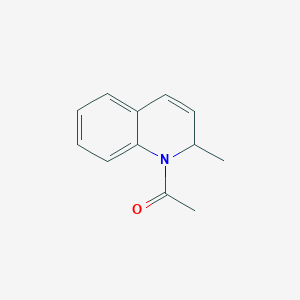

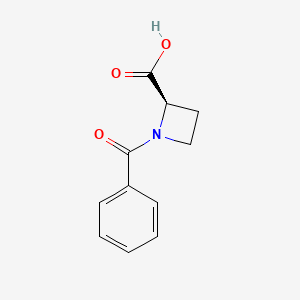
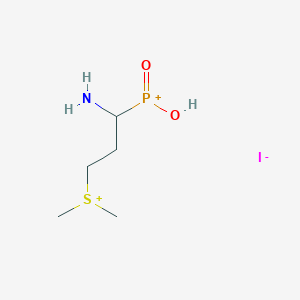
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)


![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
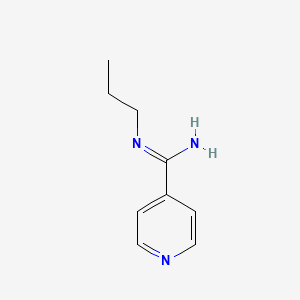
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
